molecular formula C28H28F4N2O6 B11491991 N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide

N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11491991
M. Wt: 564.5 g/mol
InChI Key: YRCXVFICYASEBX-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the alkylation of the indole nitrogen with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Formation of the Benzamide Moiety: The final step involves the coupling of the indole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide
  • N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-ethoxybenzamide

Uniqueness

The uniqueness of N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C28H28F4N2O6

Molecular Weight

564.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C28H28F4N2O6/c1-26(2)12-18-22(19(35)13-26)27(28(30,31)32,25(37)34(18)14-15-6-8-17(29)9-7-15)33-24(36)16-10-20(38-3)23(40-5)21(11-16)39-4/h6-11H,12-14H2,1-5H3,(H,33,36)

InChI Key

YRCXVFICYASEBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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